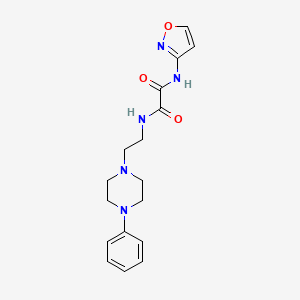

N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring an isoxazole ring and a 4-phenylpiperazine moiety linked via an ethyl chain. The isoxazole ring may confer metabolic resistance compared to other heterocycles, while the 4-phenylpiperazine group could enhance solubility and receptor interaction .

Properties

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c23-16(17(24)19-15-6-13-25-20-15)18-7-8-21-9-11-22(12-10-21)14-4-2-1-3-5-14/h1-6,13H,7-12H2,(H,18,23)(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFYBVRILKZMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the phenylpiperazine moiety, and finally, the formation of the oxalamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and scalability. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various functionalized products depending on the substituents introduced.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and phenylpiperazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamides

The following table summarizes key structural and functional differences between N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide and related compounds:

*NOEL: No Observed Adverse Effect Level. ‡Inferred from structural analogs with heterocyclic substituents .

Key Research Findings and Implications

Metabolic Stability: Isoxazole-containing oxalamides (e.g., the target compound) are hypothesized to resist enzymatic hydrolysis due to the stability of the isoxazole ring, unlike pyridyl or methoxy-substituted analogs, which undergo rapid oxidation .

Safety Profiles: Substituted benzyl or phenethyl oxalamides (e.g., No. 1768) exhibit high NOEL values (100 mg/kg bw/day), suggesting low toxicity at typical usage levels . Alkyl chain length and halogenation (e.g., dichlorophenyl in No. 11) may influence toxicity thresholds, though direct data for the target compound are lacking .

Synthetic Challenges :

- Dimerization during synthesis (e.g., 23% in Compound 16) highlights the need for optimized reaction conditions to minimize byproducts in oxalamide derivatives .

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring and a piperazine moiety, which are known for their diverse biological activities. The oxalamide linkage contributes to its stability and interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 1705880-59-6 |

The primary mechanism of action for this compound involves its interaction with the GABAergic system:

- Target Receptor : It exhibits affinity for GABA A receptors, particularly the α5 subtype, which is implicated in cognitive functions and anxiety modulation.

- Mode of Action : The compound enhances GABAergic neurotransmission, potentially leading to anxiolytic and cognitive-enhancing effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| WiDr Colon Cancer Cells | <10 | High cytotoxicity |

| MCF-7 Breast Cancer Cells | <5 | Significant growth inhibition |

| HepG2 Liver Carcinoma | <15 | Moderate cytotoxicity |

The mechanism behind its anticancer activity may involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

- Model Used : In vivo studies using neurotoxic models indicate that it can reduce neuroinflammation and improve cognitive deficits.

- Mechanism : By modulating GABA A receptor activity, it may protect against excitotoxicity associated with neurodegenerative diseases.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the compound's effects on various human cancer cell lines, revealing selective cytotoxicity towards cancer cells while sparing normal fibroblasts. This selectivity index was noted to be greater than 10 for certain derivatives.

- Neuroprotection in Animal Models : Another research project assessed the neuroprotective effects in rodent models of Alzheimer's disease. The results indicated significant improvements in memory retention and reduced levels of inflammatory markers in the brain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.